molecular formula C16H25N3O2 B11179624 N-[3-(diethylamino)propyl]-4-acetamidobenzamide

N-[3-(diethylamino)propyl]-4-acetamidobenzamide

Cat. No.: B11179624
M. Wt: 291.39 g/mol
InChI Key: GQPZFZKLGACUNA-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-4-acetamidobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to an acetamidobenzamide moiety. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-4-acetamidobenzamide typically involves the reaction of 4-acetamidobenzoic acid with 3-(diethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-4-acetamidobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[3-(diethylamino)propyl]-4-acetamidobenzamide has found applications in various fields of scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through various pathways, including inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(diethylamino)propyl]-4-ethoxybenzamide
  • N-[3-(diethylamino)propyl]-3-methoxybenzamide
  • N-[3-(diethylamino)propyl]methacrylamide

Uniqueness

N-[3-(diethylamino)propyl]-4-acetamidobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

4-acetamido-N-[3-(diethylamino)propyl]benzamide

InChI

InChI=1S/C16H25N3O2/c1-4-19(5-2)12-6-11-17-16(21)14-7-9-15(10-8-14)18-13(3)20/h7-10H,4-6,11-12H2,1-3H3,(H,17,21)(H,18,20)

InChI Key

GQPZFZKLGACUNA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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